5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Overview
Description
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a chemical compound with the molecular formula C11H15BrN2. It has a molecular weight of 255.15 . The compound is also identified by the CAS Registry Number 1219960-78-7 .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine often involves reactions initiated by free radicals . For instance, bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical exothermic reaction .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine can be represented by the SMILES notation: CC1=CC(=NC=C1Br)N2CCCCC2 .Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The selectivity of the bromination reaction is currently only about 50% . Studying the reaction mechanism of the bromination of MPE will help us to further understand the reaction process, and thus improve the experimental selectivity and yield .Physical And Chemical Properties Analysis
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine has a density of 1.4±0.1 g/cm3 . Its boiling point is calculated to be 370.0±42.0 ºC at 760 mmHg . The compound also has a calculated index of refraction of 1.572 .Scientific Research Applications
Synthesis and Chemical Properties
One of the primary scientific research applications of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine involves its use in the synthesis of novel pyridine derivatives through the Suzuki cross-coupling reaction. This process not only yields a variety of pyridine derivatives but also facilitates studies on their chemical properties and potential applications. For instance, these derivatives have been explored for their chiral dopant potential in liquid crystals, showcasing their versatility in materials science. Additionally, their biological activities, such as anti-thrombolytic and biofilm inhibition capabilities, have been investigated, revealing the compound's potential in biomedical applications (Gulraiz Ahmad et al., 2017).
Photocycloaddition Reactions
Research has also delved into the compound's role in photocycloaddition reactions, specifically its involvement in creating complex molecular structures through intramolecular [2+2]-photocycloaddition. These studies contribute to a deeper understanding of photochemical processes and aid in the development of novel organic compounds with potential applications in pharmaceuticals and material sciences (D. Albrecht et al., 2008).
Corrosion Inhibition
The compound's derivatives have been examined for their effectiveness in corrosion inhibition, specifically regarding iron. Through quantum chemical calculations and molecular dynamics simulations, researchers have assessed the adsorption behaviors and inhibition efficiencies, contributing valuable insights into protective coatings and materials engineering (S. Kaya et al., 2016).
Catalysis
Studies have also highlighted the compound's utility in catalytic processes, including its role in synthesizing barbituric acid derivatives. This research underscores the compound's significance in organic synthesis, offering pathways to efficiently produce various pharmacologically relevant compounds (Shila Darvishzad et al., 2019).
Electrochemical Studies
Electrochemical studies have focused on the synthesis of Schiff bases from pyridine derivatives, including 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, to explore their inhibition activity on carbon steel corrosion. This line of research is crucial for developing new materials that can withstand harsh chemical environments, demonstrating the compound's relevance in materials science and engineering (H. M. El-Lateef et al., 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-bromo-4-methyl-2-piperidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-7-11(13-8-10(9)12)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPZBLXCARBYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264945 | |
Record name | 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine | |
CAS RN |
1219960-78-7 | |
Record name | 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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